molecular formula C14H16F2N6O2 B7436753 N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide

N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide

Cat. No. B7436753
M. Wt: 338.31 g/mol
InChI Key: RRRUSZNQDVYLJG-UHFFFAOYSA-N
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Description

N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a tetrazole-based drug-like molecule that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide is not fully understood. However, it has been proposed that this compound may act by modulating the activity of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation, and modulation of their activity has been shown to have analgesic effects.
Biochemical and Physiological Effects
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the activity of ion channels involved in pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide in lab experiments is its potential applications in research. This compound has been shown to have anti-inflammatory and analgesic effects, as well as inhibitory effects on cancer cells. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide. One direction is to further investigate the mechanism of action of this compound, specifically its effects on ion channels involved in pain sensation. Another direction is to explore the potential applications of this compound in the treatment of cancer and other diseases. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide involves the reaction of 4,5-difluoro-2-morpholin-4-ylbenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 3-bromo-2,2-dimethylpropionyl chloride. The final product is obtained by reacting the intermediate with morpholine and triethylamine. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide has been used in various scientific studies due to its potential applications in research. This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been used in studies investigating the role of ion channels in pain sensation and has been shown to modulate the activity of these channels.

properties

IUPAC Name

N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6O2/c15-9-7-11(17-14(23)2-1-13-18-20-21-19-13)12(8-10(9)16)22-3-5-24-6-4-22/h7-8H,1-6H2,(H,17,23)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUSZNQDVYLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2NC(=O)CCC3=NNN=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-difluoro-2-morpholin-4-ylphenyl)-3-(2H-tetrazol-5-yl)propanamide

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